molecular formula C8H7F3N2O2 B1460262 3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1987078-32-9

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1460262
CAS No.: 1987078-32-9
M. Wt: 220.15 g/mol
InChI Key: NWCYJWCZASCKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a methylamino group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3-methylpyridine to form 3-nitro-5-(trifluoromethyl)pyridine. This intermediate is then reduced to 3-amino-5-(trifluoromethyl)pyridine, which undergoes methylation to yield 3-(methylamino)-5-(trifluoromethyl)pyridine. Finally, carboxylation of this compound results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form the corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
  • 3-(Methylamino)-5-(chloromethyl)pyridine-2-carboxylic acid
  • 3-(Methylamino)-5-(trifluoromethyl)pyridine

Uniqueness

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-12-5-2-4(8(9,10)11)3-13-6(5)7(14)15/h2-3,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCYJWCZASCKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid

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